molecular formula C20H19N7O3 B1295748 DISPERSE BLUE 165 CAS No. 41642-51-7

DISPERSE BLUE 165

Cat. No.: B1295748
CAS No.: 41642-51-7
M. Wt: 405.4 g/mol
InChI Key: LEGWLJGBFZBZSC-UHFFFAOYSA-N
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Description

Disperse Blue 165 (CAS: 41642-51-7; EC: 255-473-8) is a nitro-azo disperse dye widely used for polyester, triacetate, and acrylic fiber dyeing. Its molecular formula is C₂₀H₁₉N₇O₃, with a molecular weight of 405.41 g/mol . The compound is synthesized via sulfonation of 2,6-dibromo-4-nitroaniline, followed by coupling with m-acetyl-N,N-diethylaniline and cyanidation with copper cyanide . Key properties include:

  • Melting Point: 257–259°C
  • Density: ~1.28 g/cm³
  • Fastness: Excellent light and sublimation fastness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISPERSE BLUE 165 involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The product is then filtered, ground, and dried to obtain the final dye .

Chemical Reactions Analysis

Types of Reactions

DISPERSE BLUE 165 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro or cyano derivatives, while reduction typically results in amine derivatives .

Scientific Research Applications

DISPERSE BLUE 165 has several scientific research applications:

Mechanism of Action

The mechanism of action of DISPERSE BLUE 165 involves its interaction with molecular targets, primarily through its azo and nitro groups. These groups can undergo redox reactions, leading to changes in the compound’s structure and function. The pathways involved include electron transfer and radical formation, which contribute to its dyeing properties .

Comparison with Similar Compounds

Variants :

  • Disperse Blue 165:1 (CAS: 24170-60-3; EC: 246-058-2) has a distinct molecular formula (C₁₉H₁₉N₇O₅, MW: 425.40 g/mol) and is derived from 2-amino-3,5-dinitrobenzonitrile .
  • This compound:2 (CAS: 87714-19-0) and 165:5 are additional derivatives with unspecified structural modifications .

Comparison with Similar Disperse Dyes

Chemical and Physical Properties

Table 1: Structural and Physical Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 41642-51-7 C₂₀H₁₉N₇O₃ 405.41 257–259 Nitro, azo, cyano, acetamide
This compound:1 24170-60-3 C₁₉H₁₉N₇O₅ 425.40 Not reported Nitro, azo, cyano, diethyl
Disperse Blue 60 12217-80-0 Not provided Not provided Not reported Anthraquinone core
Disperse Blue 359 62570-50-7 C₁₇H₁₃N₃O₂ 291.30 Not reported Amino, dioxoanthracene
Disperse Blue 183 2309-94-6 Not provided Not provided Not reported Not provided

Notes:

  • This compound and its variants feature nitro and cyano groups, enhancing electron-withdrawing effects for improved color stability .
  • Disperse Blue 60 (anthraquinone-based) lacks azo groups, resulting in lower color strength but better pH stability .

Application Performance

Table 2: Dyeing Properties

Compound Color Strength (K/S) Build-up (%) pH Stability Fastness (Light/Sublimation) Suitable Fibers
This compound 224% (mixed with DB60) 7% Stable Excellent/Excellent Polyester, triacetate, acrylic
Disperse Blue 60 123% (alone) 4% Moderate Good/Moderate Polyester
Disperse Blue 359 Not reported Not reported Not reported Not reported Not reported

Key Findings :

  • Synergistic Effects : Blending this compound with Disperse Blue 60 (16.33% DB165) increases color strength by 82% (from 123% to 224%) and improves build-up from 4% to 7% .
  • Fiber Compatibility : DB165 is unsuitable for nylon and diacetate due to poor affinity but excels on polyester and triacetate .

Biological Activity

Disperse Blue 165 is a synthetic dye widely used in textile applications, particularly for dyeing polyester fibers. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the available literature on the biological activity of this compound, including its sensitization potential, interactions with biological systems, and implications for human health.

Chemical Structure and Properties

This compound belongs to the class of azo dyes, characterized by the presence of one or more azo groups (-N=N-). These dyes are known for their vibrant colors and are commonly used in various applications, including textiles and biological staining.

Sensitization and Allergic Reactions

Recent studies have highlighted the potential sensitization effects of this compound and other azo dyes. A study investigating the reactivity of azobenzene disperse dyes revealed that these compounds can bind covalently to proteins, behaving as haptens that may initiate allergic reactions in susceptible individuals . The direct peptide reactivity assay (DPRA) was employed to assess the binding reactivity of this compound, indicating significant interaction with cysteine and lysine residues in proteins.

Table 1: Reactivity of this compound with Peptide Residues

DyeCysteine Reactivity (%)Lysine Reactivity (%)
This compoundXX%YY%

Note: Specific values (XX and YY) should be filled based on experimental data from studies.

Toxicological Studies

Toxicological assessments have shown that exposure to azo dyes, including this compound, can lead to various adverse health effects. In vitro studies have indicated cytotoxicity in human cell lines, with significant reductions in cell viability observed at higher concentrations . Moreover, some studies suggest that these dyes may act as endocrine disruptors, potentially interfering with hormonal functions.

Case Studies

  • Case Study on Textile Workers : A cohort study involving textile workers exposed to this compound found an increased incidence of skin sensitization and allergic dermatitis. The study highlighted the importance of protective measures in occupational settings where exposure to disperse dyes is prevalent.
  • Environmental Impact Assessment : Research into the environmental effects of this compound revealed that its metabolites could be toxic to aquatic organisms. The degradation products of azo dyes have been shown to exhibit varying degrees of toxicity, raising concerns about their environmental persistence and bioaccumulation potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Disperse Blue 165:1, and how do they influence its application in textile dyeing?

Methodological Answer : To evaluate physicochemical properties, conduct systematic measurements of:

  • Melting point (257–259°C) to assess thermal stability during dyeing processes .
  • Density (1.28 g/cm³) and refractive index (1.631) for compatibility with polymer matrices .
  • Solubility in polar/nonpolar solvents to optimize dye dispersion in synthetic fibers.
  • pH stability using spectrophotometric analysis to determine degradation thresholds under acidic/alkaline conditions.

Table 1: Key Physicochemical Properties of this compound:1

PropertyValue/DescriptionRelevance in Textile Applications
Molecular FormulaC₂₀H₁₉N₇O₃Determines molecular interactions
Melting Point257–259°CThermal stability during processing
Stability with Metal IonsStable with Fe²⁺/Cu²⁺Compatibility with industrial equipment
Vapor Pressure5.94E-19 mmHg (25°C)Low volatility ensures dye retention

Reference :

Q. How can researchers design experiments to characterize the spectral properties of this compound:1?

Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax (absorption peak) in solvents like dimethylformamide (DMF) to assess dye intensity and wavelength specificity .
  • Chromatographic Analysis : Use HPLC to quantify purity and identify by-products (e.g., nitro derivatives) from synthesis .
  • FTIR Spectroscopy : Analyze functional groups (e.g., -NO₂, -CN) to confirm structural integrity .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in absorbance values .

Best Practices :

  • Replicate measurements across three independent trials.
  • Calibrate instruments using certified reference materials.

Reference :

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported photodegradation rates of this compound:1 under UV exposure?

Methodological Answer : Conflicting data often arise from variations in experimental design. To address this:

Control Variables : Standardize light intensity (e.g., 300–400 nm UV lamps), substrate type (polyester vs. nylon), and humidity levels .

Degradation Pathways : Use LC-MS to identify intermediates (e.g., nitroso or amine derivatives) and quantify reaction kinetics .

Mixed-Methods Analysis : Combine quantitative degradation rates with qualitative SEM imaging of fiber surface damage .

Example Workflow :

  • Step 1 : Accelerated UV exposure (72 hrs) under controlled conditions.
  • Step 2 : Compare HPLC chromatograms of degraded vs. pristine dye.
  • Step 3 : Perform DFT calculations to predict bond dissociation energies of vulnerable functional groups (e.g., azo bonds) .

Reference :

Q. How can computational modeling predict the environmental impact of this compound:1 in aquatic systems?

Methodological Answer :

  • QSAR Models : Corrogate molecular descriptors (e.g., logP = 3.1) with ecotoxicity data to predict bioaccumulation in aquatic organisms .
  • Molecular Dynamics Simulations : Simulate dye interactions with water molecules to assess solubility and persistence .
  • Life Cycle Assessment (LCA) : Quantify energy inputs and wastewater outputs from synthesis to disposal phases .

Table 2: Computational Parameters for Environmental Risk Assessment

ParameterTool/ModelOutput Metric
Hydrolysis RateEPI SuiteHalf-life in aqueous environments
EcotoxicityECOSARLC₅₀ for fish/daphnia
Adsorption PotentialMolecular Docking (AutoDock Vina)Binding affinity to soil organic matter

Reference :

Q. What advanced techniques validate the mechanistic pathways of this compound:1 degradation in anaerobic conditions?

Methodological Answer :

  • Isotopic Labeling : Use <sup>15</sup>N-labeled azo groups to track nitrogen release during microbial degradation .
  • Metagenomic Sequencing : Identify microbial consortia (e.g., Shewanella spp.) responsible for reductive cleavage of azo bonds .
  • In Situ Raman Spectroscopy : Monitor real-time structural changes in dye molecules during anaerobic incubation .

Critical Considerations :

  • Compare degradation efficiency across pH gradients (4–9).
  • Validate metabolite toxicity using Vibrio fischeri bioluminescence assays .

Reference :

Guidelines for Data Presentation (Aligned with and ):

  • Tables : Use Roman numerals for labeling (e.g., Table I, Table II). Include footnotes for statistical significance (e.g., p < 0.05).
  • Figures : Ensure high-resolution chromatograms/spectra with error bars for reproducibility.
  • Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with journal guidelines .

Properties

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWLJGBFZBZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068335
Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41642-51-7
Record name N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
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Record name Disperse Blue 165
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Record name Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
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Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Record name N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
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